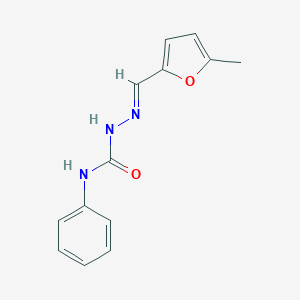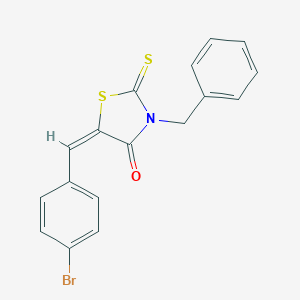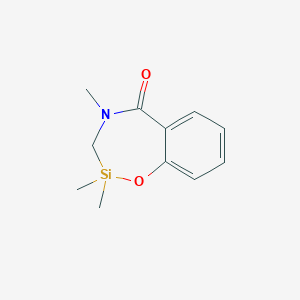
4-(4-Bromofenil)-2-(4-metoxifenil)-2,3-dihidro-1,5-benzotiazepina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” is a chemical compound with the empirical formula C16H12BrNOS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound “4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine” is a solid substance . Its molecular weight is 346.24 .Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine are not fully understood. However, it has been found to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments include its unique properties, such as its potent antitumor activity and its ability to inhibit the activity of acetylcholinesterase. However, there are limitations to its use in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine. One potential direction is the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, further research is needed to fully understand its biochemical and physiological effects and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to reduction using sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Las benzotiazepinas y sus derivados han demostrado poseer un amplio espectro de actividades farmacológicas, incluidos efectos anticonvulsivos. Esto las convierte en valiosas para la investigación y el desarrollo de tratamientos para los trastornos convulsivos .
Efectos Antidepresivos
Estos compuestos también se estudian por sus posibles propiedades antidepresivas, contribuyendo a la investigación de la salud mental y la creación de nuevos agentes terapéuticos .
Actividades Antivirales y Antimicrobianas
La investigación ha indicado que los derivados de la benzotiazepina pueden exhibir actividades antivirales y antimicrobianas, lo que los convierte en significativos en el estudio de las enfermedades infecciosas .
Diversidad Farmacológica
Los derivados de la benzotiazepina se sintetizan por sus diversas actividades farmacológicas, lo que también contribuye a su aplicación en la medicina terapéutica para desarrollar fármacos eficaces .
Actividad Biológica
El sistema de anillo de benzotiazol, que se encuentra en las benzotiazepinas, se utiliza en una variedad de aplicaciones debido a su alta actividad farmacéutica y biológica. Estos incluyen su uso como aceleradores de la vulcanización, antioxidantes, reguladores del crecimiento de las plantas, agentes antiinflamatorios, inhibidores enzimáticos, reactivos de imagen, materiales fluorescentes y dispositivos electroluminiscentes .
Aplicaciones de la Química Verde
La investigación reciente se ha centrado en el desarrollo de nuevas series de derivados bioactivos de 1,5-benzotiazepina utilizando enfoques de química verde, destacando su potencial en el desarrollo farmacéutico sostenible .
Sustituyentes Heterocíclicos
Introducir adiciones heterocíclicas al andamiaje de la benzotiazepina es un método utilizado para regular la potencia y la selectividad de los compuestos, lo cual es crucial en el diseño y desarrollo de fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNOS/c1-25-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)24-19-4-2-3-5-21(19)26-22/h2-13,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMFCJVCQHTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)




![N-(1-benzyl-1H-benzimidazol-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]amine](/img/structure/B377177.png)

![4-butyl-N-(4-{[(4-hexylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B377182.png)

![N-[(2-{4-nitrophenyl}hydrazino)carbonyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377185.png)


![5-Ethoxy-2-{[(4-phenyl-8-quinolinyl)imino]methyl}phenol](/img/structure/B377190.png)